
3-Bromo-5-chloroisoquinoline
Vue d'ensemble
Description
3-Bromo-5-chloroisoquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H5BrClN/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 242.5 . The InChI code for this compound is1S/C9H5BrClN/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H .
Applications De Recherche Scientifique
Synthesis of Complex Molecules
3-Bromo-5-chloroisoquinoline is frequently utilized as a starting material or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of PI3K/mTOR inhibitors, highlighting its role in the development of potential cancer therapies (Lei et al., 2015). The compound's halogen atoms are reactive sites that facilitate further chemical modifications, enabling the construction of diverse molecular architectures crucial for drug discovery and development.
Antitumor Activity
The derivatives of this compound have been explored for their antitumor properties. Research has shown that fluoromethyl-containing analogs of this compound, when coupled with quinazolinone and subjected to intramolecular Heck cyclization, exhibit antitumor activity. These analogs, including 7-trifluoromethylluotonin, have been noted for their ability to induce apoptosis in cultured tumor cells and inhibit DNA-topoisomerase I, a key enzyme involved in DNA replication (Golubev et al., 2010).
Photochromic Materials
The compound has also found applications in the synthesis of photochromic materials. By undergoing specific chemical reactions, this compound derivatives have been used to produce photochromic spiropyrans and spirooxazines. These materials exhibit reversible changes in color upon exposure to light, making them suitable for applications in optical data storage, light-sensitive switches, and displays (Voloshin et al., 2008).
Molecular Electronics
The unique electronic properties of this compound derivatives have been leveraged in the field of molecular electronics. Studies involving these compounds have focused on their potential use in designing molecular wires, switches, and other components of molecular electronic devices. For example, the synthesis and characterization of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with antimicrobial properties suggest a broader range of applications, including their use in molecular sensors and electronic materials (Ansari & Khan, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNONYMTPPUBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725499 | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-67-7 | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


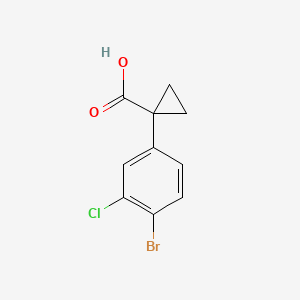



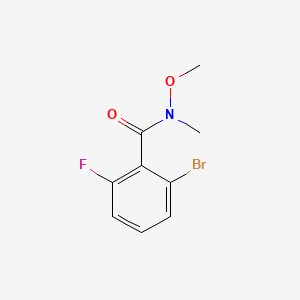
![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)
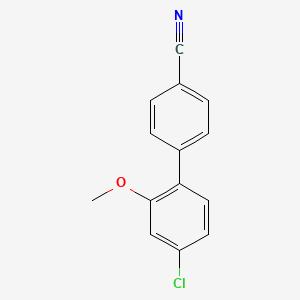
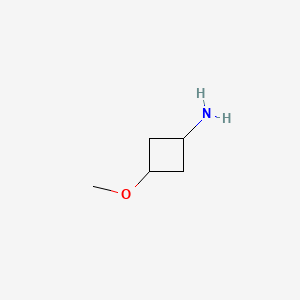
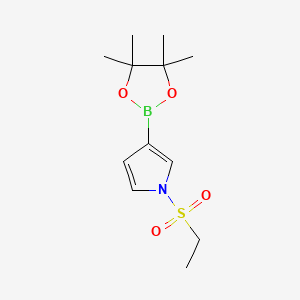
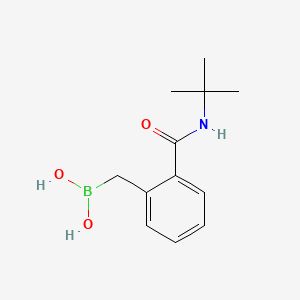
![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)
![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)


